(1-(2-Ethylbutyl)piperidin-4-yl)methanamine
CAS No.: 1249980-44-6
Cat. No.: VC3055973
Molecular Formula: C12H26N2
Molecular Weight: 198.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249980-44-6 |
|---|---|
| Molecular Formula | C12H26N2 |
| Molecular Weight | 198.35 g/mol |
| IUPAC Name | [1-(2-ethylbutyl)piperidin-4-yl]methanamine |
| Standard InChI | InChI=1S/C12H26N2/c1-3-11(4-2)10-14-7-5-12(9-13)6-8-14/h11-12H,3-10,13H2,1-2H3 |
| Standard InChI Key | IPNPYWVPXQDELY-UHFFFAOYSA-N |
| SMILES | CCC(CC)CN1CCC(CC1)CN |
| Canonical SMILES | CCC(CC)CN1CCC(CC1)CN |
Introduction
(1-(2-Ethylbutyl)piperidin-4-yl)methanamine is a chemical compound with a molecular weight of 198.35 g/mol, as computed by PubChem 2.1 . The compound is identified by its PubChem CID 61785531 and has several synonyms, including (1-(2-ethylbutyl)piperidin-4-yl)methanamine, 1249980-44-6, [1-(2-ethylbutyl)piperidin-4-yl]methanamine, AKOS011057490, and F2187-0029 . This article aims to provide a comprehensive overview of the compound, including its structure, properties, and potential applications.
InChI and SMILES Notations
The InChI notation for this compound is InChI=1S/C12H26N2/c1-3-11(4-2)10-14-7-5-12(9-13)6-8-14/h11-12H,3-10,13H2,1-2H3, and the SMILES notation is CCC(CC)CN1CCC(CC1)CN . These notations provide a standardized way to describe the compound's structure.
Synthesis and Applications
While specific synthesis methods for (1-(2-Ethylbutyl)piperidin-4-yl)methanamine are not detailed in the available literature, compounds with similar structures often involve reactions that form the piperidine ring and attach the necessary side chains. For example, piperidine derivatives are commonly synthesized through nucleophilic substitutions or reductive aminations.
Comparison with Similar Compounds
Other piperidine derivatives, such as {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine and {1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanamine, have been studied for their pharmacological properties . These compounds often exhibit affinity for various receptors, depending on their substituents.
Data Table: Comparison of Piperidine Derivatives
| Compound Name | Molecular Weight (g/mol) | PubChem CID |
|---|---|---|
| (1-(2-Ethylbutyl)piperidin-4-yl)methanamine | 198.35 | 61785531 |
| {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine | 222.30 | 24274892 |
| {1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanamine | 234.34 | 24274895 |
This table highlights the molecular weights and PubChem identifiers for several related compounds, providing a basis for comparison and further investigation.
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